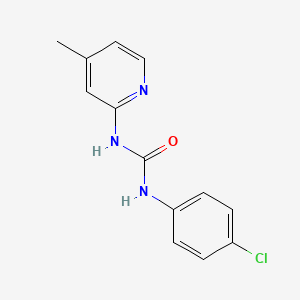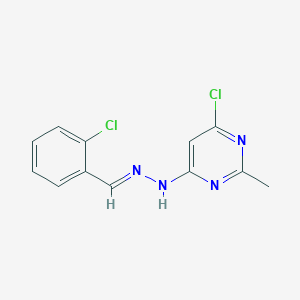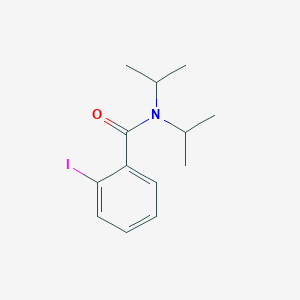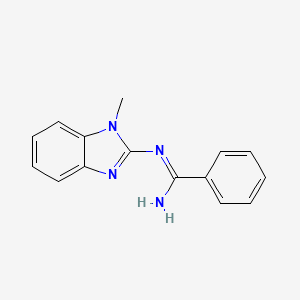
1-cycloheptyl-4-(4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cycloheptyl-4-(4-methylphenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP is known to produce mild euphoric effects, altered perception, and heightened sensory experiences. In recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-cycloheptyl-4-(4-methylphenyl)piperazine is not fully understood, but it is known to act on the serotonergic system in the brain. 1-cycloheptyl-4-(4-methylphenyl)piperazine is a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and perception. 1-cycloheptyl-4-(4-methylphenyl)piperazine may also affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-cycloheptyl-4-(4-methylphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in humans and animals. These effects include changes in heart rate, blood pressure, body temperature, and respiration. 1-cycloheptyl-4-(4-methylphenyl)piperazine can also cause changes in mood, perception, and behavior. In high doses, 1-cycloheptyl-4-(4-methylphenyl)piperazine can produce hallucinations, seizures, and other adverse effects.
实验室实验的优点和局限性
1-cycloheptyl-4-(4-methylphenyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. 1-cycloheptyl-4-(4-methylphenyl)piperazine is also relatively stable and can be stored for long periods of time. However, 1-cycloheptyl-4-(4-methylphenyl)piperazine has several limitations for use in laboratory experiments. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects. 1-cycloheptyl-4-(4-methylphenyl)piperazine also has a complex mechanism of action, which makes it difficult to study in isolation.
未来方向
There are several future directions for research on 1-cycloheptyl-4-(4-methylphenyl)piperazine. One area of interest is the development of new therapeutic applications for 1-cycloheptyl-4-(4-methylphenyl)piperazine, particularly in the treatment of inflammatory bowel disease and cancer. Another area of interest is the development of new drugs that target the serotonergic system, based on the structure and mechanism of action of 1-cycloheptyl-4-(4-methylphenyl)piperazine. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-cycloheptyl-4-(4-methylphenyl)piperazine, particularly at the molecular level.
合成方法
1-cycloheptyl-4-(4-methylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of cycloheptylamine with 4-methylbenzyl chloride in the presence of sodium hydroxide. The resulting intermediate is then reacted with piperazine to yield 1-cycloheptyl-4-(4-methylphenyl)piperazine. The purity of the final product can be increased through recrystallization and chromatography.
科学研究应用
1-cycloheptyl-4-(4-methylphenyl)piperazine has been studied for its potential therapeutic applications in the treatment of various medical conditions. One study found that 1-cycloheptyl-4-(4-methylphenyl)piperazine has anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease. Another study found that 1-cycloheptyl-4-(4-methylphenyl)piperazine can inhibit the growth of cancer cells and may be a potential anticancer agent.
属性
IUPAC Name |
1-cycloheptyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-2-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCLOLMDJZGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)

![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5790486.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)
![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)



![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)
